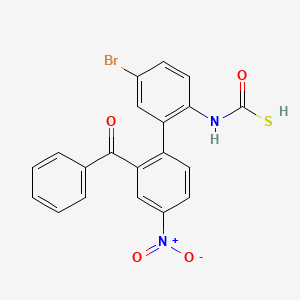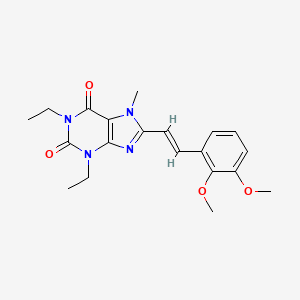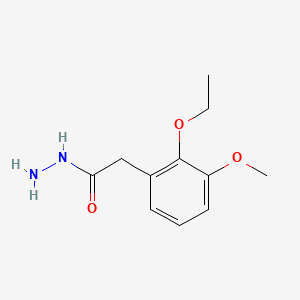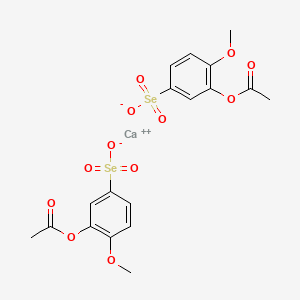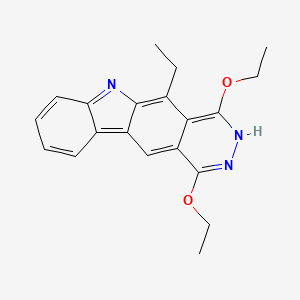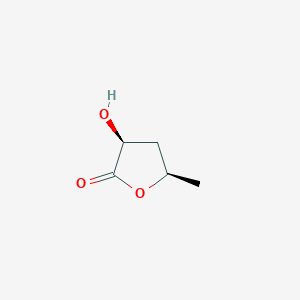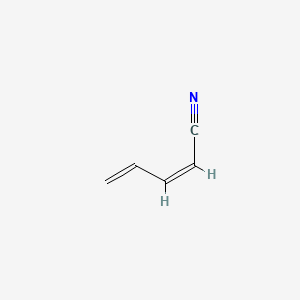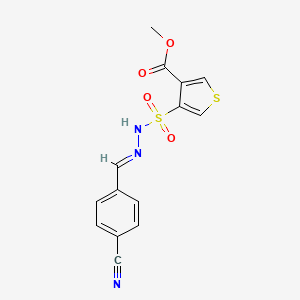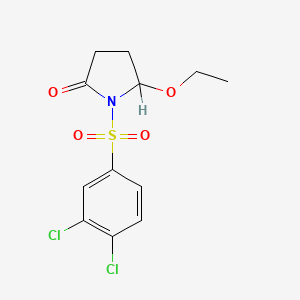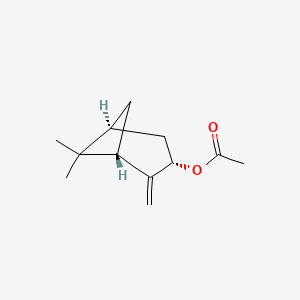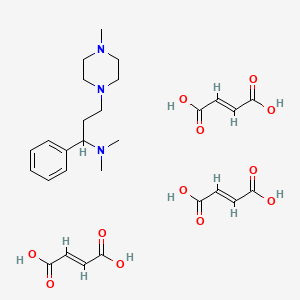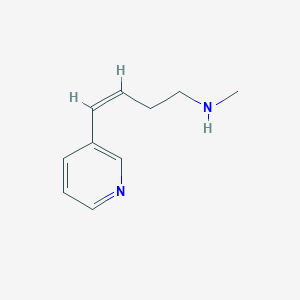
3-Buten-1-amine, N-methyl-4-(3-pyridinyl)-, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Metanicotine is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is structurally related to nicotine but has distinct pharmacological properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Metanicotine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Alkylation: The pyridine derivative undergoes alkylation using an appropriate alkyl halide under basic conditions.
Isomerization: The resulting product is subjected to isomerization to obtain the (Z)-isomer. This step often requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of (Z)-Metanicotine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the pure (Z)-isomer.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Metanicotine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
(Z)-Metanicotine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study nicotinic acetylcholine receptor interactions.
Biology: Researchers use it to investigate the role of nicotinic receptors in cellular signaling.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new pharmacological agents targeting nicotinic receptors.
Wirkmechanismus
(Z)-Metanicotine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The primary molecular targets include the α4β2 and α7 subtypes of nicotinic receptors. The activation of these receptors influences various signaling pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Nicotine: The natural alkaloid found in tobacco, which also targets nicotinic receptors but has different pharmacokinetic properties.
Varenicline: A partial agonist of nicotinic receptors used in smoking cessation therapy.
Cytisine: Another nicotinic receptor agonist with applications in smoking cessation.
Uniqueness of (Z)-Metanicotine: (Z)-Metanicotine is unique due to its specific isomeric form, which confers distinct binding affinities and pharmacological effects compared to other nicotinic receptor agonists. Its ability to selectively target certain nicotinic receptor subtypes makes it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1129-68-6 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(Z)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2- |
InChI-Schlüssel |
JUOSGGQXEBBCJB-DJWKRKHSSA-N |
Isomerische SMILES |
CNCC/C=C\C1=CN=CC=C1 |
Kanonische SMILES |
CNCCC=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


